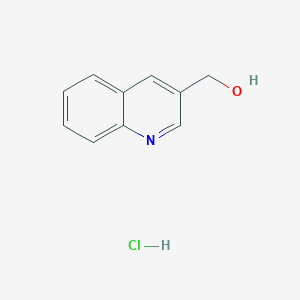
Quinolin-3-ylmethanol hydrochloride
Overview
Description
Quinolin-3-ylmethanol hydrochloride is a chemical compound with the CAS number 13669-52-8 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of quinoline and its derivatives has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedl ̈ander, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Other methods include transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions . The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has also been reported .Molecular Structure Analysis
The molecular structure of quinolines, including Quinolin-3-ylmethanol hydrochloride, is characterized by a benzene ring fused with a pyridine moiety . The InChI code for Quinolin-3-ylmethanol hydrochloride is1S/C10H9NO.ClH/c12-7-8-5-9-3-1-2-4-10(9)11-6-8/h1-6,12H,7H2;1H . Physical And Chemical Properties Analysis
Quinolin-3-ylmethanol hydrochloride has a molecular weight of 195.65 . It is a solid at room temperature .Safety and Hazards
The safety information for Quinolin-3-ylmethanol hydrochloride indicates that it has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Quinoline motifs, including Quinolin-3-ylmethanol hydrochloride, have substantial efficacies for future drug development . The recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs are expected to open new windows of opportunity for medicinal chemists to access more biomolecular quinolines .
Mechanism of Action
Target of Action
Quinoline, the core structure of Quinolin-3-ylmethanol hydrochloride, is a pharmacophore that has been used extensively in medicinal chemistry due to its broad spectrum of bioactivity . It interacts with diverse biological targets like proteins, receptors, and enzymes . .
Mode of Action
Quinoline derivatives have been reported to exhibit various modes of action, such as inhibition of tubulin polymerization, different kinases, topoisomerases, or by affecting dna cleavage activity . The specific interaction of Quinolin-3-ylmethanol hydrochloride with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Quinoline derivatives have been found to affect various biochemical pathways. For instance, some quinoline derivatives have been reported to inhibit lactate dehydrogenase A and reverse aerobic glycolysis in cancer cells . .
Pharmacokinetics
The pharmacokinetics of a drug molecule are crucial in drug discovery and chemical safety assessment
Result of Action
Quinoline derivatives have been reported to exhibit a broad range of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
properties
IUPAC Name |
quinolin-3-ylmethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.ClH/c12-7-8-5-9-3-1-2-4-10(9)11-6-8;/h1-6,12H,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDBLIOLWUWHON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-3-ylmethanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





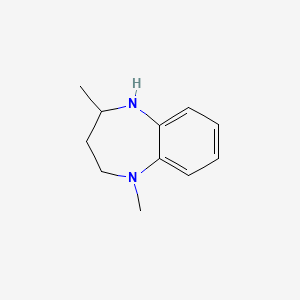
![(3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B3377880.png)
![2-Chloro-5-iodo-thiazolo[5,4-b]pyridine](/img/structure/B3377884.png)
![5-Methylthiazolo[4,5-b]pyridin-2-amine](/img/structure/B3377891.png)
![2-[(4-Chlorophenyl)(methyl)amino]acetic acid](/img/structure/B3377906.png)

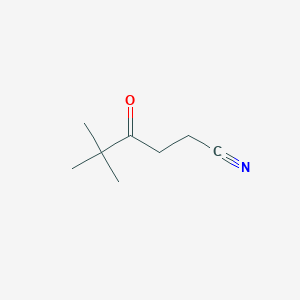
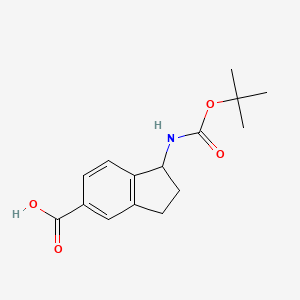
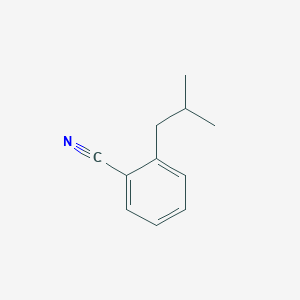
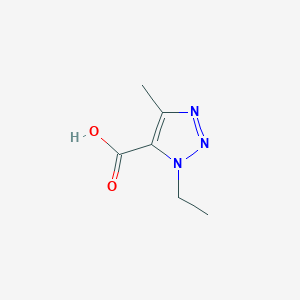
![2-[4-(2,2-dimethylpropyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B3377961.png)
![Tert-butyl 4-methyl-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B3377964.png)